Visnafylline
説明
Visnafylline is a bioactive chemical.
科学的研究の応用
1. Treatment of Skin Flap Necrosis
Visnafylline has shown potential in treating skin flap necrosis. Its application improves the deformability of red blood cells by increasing ATP content, which is a crucial factor in flap survival (Takayanagi & Ogawa, 1980).
2. Neuroprotection in Epilepsy
Intranasal administration of this compound before inducing status epilepticus in rats has been found to protect the mesodopaminergic system and hippocampus from oxidative damage. It also enhances the transient activation of the Nrf2-antioxidant response elements pathway (Kang et al., 2017).
3. Acute Ischemic Stroke Management
This compound has been investigated for its benefits in acute ischemic stroke management, especially in patients with certain risk factors like smoking and dyslipidemia. It has shown efficacy as an antihemorrheologic agent (Harris et al., 2017).
4. Blood Viscosity Reduction
The drug has been found to attenuate the increase in whole blood viscosity during packed red-blood cell transfusion in critically ill adult patients (Bacher et al., 2005).
5. Improving Red Blood Cell Deformability
This compound improves impaired red cell deformability under hyperosmolar conditions, leading to a reduction in whole blood viscosity (Leonhardt & Grigoleit, 1977).
6. Treatment of Sciatica Due to Disc Herniation
This compound, as an anti-tumor necrosis factor-alpha drug, prevented dorsal root ganglion compartment syndrome caused by topical application of nucleus pulposus, suggesting its effectiveness in treating sciatica due to disc herniation (Yabuki et al., 2001).
7. Treatment of Intermittent Claudication
This compound significantly improved both the initial and absolute claudication distances in patients with chronic occlusive arterial disease, supporting its role in reducing blood viscosity and enhancing blood flow (Porter et al., 1982).
8. Reducing Nephrotoxicity Associated with Cyclosporine
The administration of this compound was shown to reduce the nephrotoxicity associated with cyclosporine in rats, potentially due to its rheological properties (Albornoz et al., 1997).
9. Improving Clinical Outcome in Acute Ischemic Stroke
This compound was found to decrease blood viscosity and improve clinical outcomes in acute ischemic stroke patients with blood hyperviscosity (Rasyid et al., 2018).
10. Various Clinical Effects in Vascular Health
A review of modern studies highlights the pharmacological and clinical effects of this compound in various vascular conditions including intermittent claudication, ischemic heart disease, and cerebrovascular pathology (Dubenko, 2016).
11. Improving Retinal Capillary Blood Flow
This compound significantly improved retinal capillary blood flow velocity and viscosity of whole blood, suggesting its utility in treating early diabetic retinopathy (Sonkin et al., 1993).
12. Improvement in Hemorrhagic Shock
This compound treatment has shown to improve survival following experimental hemorrhagic shock, adding survival value to fluid resuscitation (Coccia et al., 1988).
特性
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMGJGZBINFWRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938155 | |
Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17243-56-0 | |
Record name | Visnafylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VISNAFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。